Methyl 2-bromo-3-methoxy-3-methylbutanoate
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Overview
Description
Methyl 2-bromo-3-methoxy-3-methylbutanoate is an organic compound with the molecular formula C7H13BrO3 and a molecular weight of 225.08 g/mol . It is characterized by the presence of a bromine atom, a methoxy group, and a methyl group attached to a butanoate ester. This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-bromo-3-methoxy-3-methylbutanoate can be synthesized through various synthetic routes. One common method involves the bromination of 3-methoxy-3-methylbutanoic acid, followed by esterification with methanol. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like azobisisobutyronitrile (AIBN) under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-3-methoxy-3-methylbutanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of 3-methoxy-3-methylbutanoic acid derivatives.
Reduction: Formation of 3-methoxy-3-methylbutanol.
Oxidation: Formation of 3-methoxy-3-methylbutanone.
Scientific Research Applications
Methyl 2-bromo-3-methoxy-3-methylbutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-bromo-3-methoxy-3-methylbutanoate involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the ester and methoxy groups participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methoxy-3-methylbutanoate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
1-Bromo-3-methyl-2-butene: Contains a double bond, leading to different reactivity and applications.
3-Methyl-2-bromo-3-methylbutanoate: Similar structure but with different substituents, affecting its chemical behavior.
Uniqueness
Methyl 2-bromo-3-methoxy-3-methylbutanoate is unique due to the presence of both a bromine atom and a methoxy group, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various reactions makes it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
methyl 2-bromo-3-methoxy-3-methylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO3/c1-7(2,11-4)5(8)6(9)10-3/h5H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUYHXYZDBIUDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)OC)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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